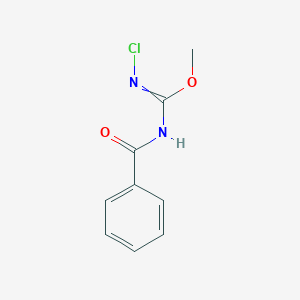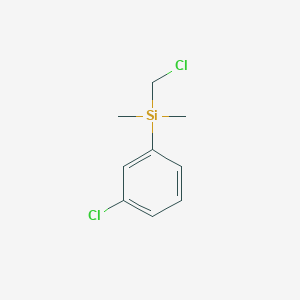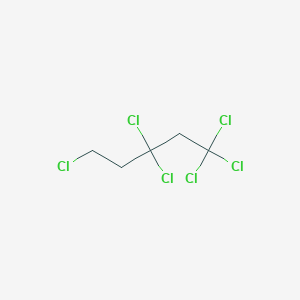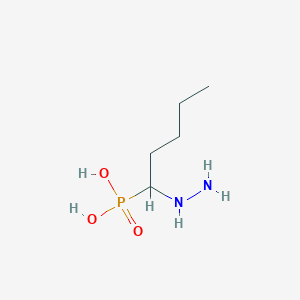
(1-Hydrazinylpentyl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Hydrazinylpentyl)phosphonic acid is an organophosphorus compound characterized by the presence of a hydrazine group attached to a pentyl chain, which is further bonded to a phosphonic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the use of phosphorous acid (H₃PO₃) and a pentyl halide under acidic conditions to form the desired phosphonic acid functional group .
Industrial Production Methods: Industrial production methods for phosphonic acids often involve the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis . These methods ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (1-Hydrazinylpentyl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can modify the hydrazine group.
Substitution: The hydrazine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
(1-Hydrazinylpentyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: The compound’s bioactive properties make it useful in studying enzyme inhibition and other biochemical processes.
Industry: It is employed in the design of supramolecular or hybrid materials, surface functionalization, and analytical purposes
Mechanism of Action
The mechanism by which (1-Hydrazinylpentyl)phosphonic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Aminophosphonic acids: These compounds also contain a phosphonic acid group but differ in the nature of the attached functional groups.
Bisphosphonates: Widely used in medicine, especially for treating bone diseases, these compounds have two phosphonic acid groups attached to a central carbon atom.
Uniqueness: (1-Hydrazinylpentyl)phosphonic acid is unique due to the presence of the hydrazine group, which imparts distinct chemical and biological properties. This differentiates it from other phosphonic acids and enhances its potential for various applications .
Properties
CAS No. |
60347-11-7 |
|---|---|
Molecular Formula |
C5H15N2O3P |
Molecular Weight |
182.16 g/mol |
IUPAC Name |
1-hydrazinylpentylphosphonic acid |
InChI |
InChI=1S/C5H15N2O3P/c1-2-3-4-5(7-6)11(8,9)10/h5,7H,2-4,6H2,1H3,(H2,8,9,10) |
InChI Key |
WBTJCYKOWBCBCE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(NN)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


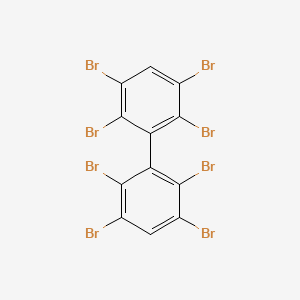
![2-([1,1'-Biphenyl]-4-yl)-4-methyl-3-phenylpyridine](/img/structure/B14601604.png)


![2-Bromo-4-[(butylamino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14601616.png)
![Dimethyl [(4-methylphenyl)methylidene]propanedioate](/img/structure/B14601625.png)

![1-(Chloromethyl)-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yl)oxy]benzene](/img/structure/B14601645.png)
![2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-bis[3-bromo-2,2-bis(bromomethyl)propoxy]-, 3,9-dioxide](/img/structure/B14601652.png)
